molecular formula C46H44N14Na6O22S6 B12793103 Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) CAS No. 79135-87-8

Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)

Cat. No.: B12793103
CAS No.: 79135-87-8
M. Wt: 1475.3 g/mol
InChI Key: NDWYLGQAGDHURY-ZBVLQZEBSA-H
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Description

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound. It is characterized by its intricate structure, which includes multiple sulfonate groups, triazine rings, and phenylene units. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the phenylene units and sulfonate groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the compound, resulting in new derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with specific molecular targets. The sulfonate groups and triazine rings play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include inhibition of certain enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
  • Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)

Uniqueness

What sets Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(2-(2-hydroxyethoxy)ethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) apart from similar compounds is its unique combination of functional groups and structural complexity. This makes it particularly versatile in various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

79135-87-8

Molecular Formula

C46H44N14Na6O22S6

Molecular Weight

1475.3 g/mol

IUPAC Name

hexasodium;2-[[4-[2-cyanoethyl-[2-(2-hydroxyethoxy)ethyl]amino]-6-[4-[(E)-2-[4-[[4-[2-cyanoethyl-[2-(2-hydroxyethoxy)ethyl]amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate

InChI

InChI=1S/C46H50N14O22S6.6Na/c47-13-1-15-59(17-21-81-23-19-61)45-55-41(53-43(57-45)51-35-27-33(83(63,64)65)9-11-37(35)85(69,70)71)49-31-7-5-29(39(25-31)87(75,76)77)3-4-30-6-8-32(26-40(30)88(78,79)80)50-42-54-44(58-46(56-42)60(16-2-14-48)18-22-82-24-20-62)52-36-28-34(84(66,67)68)10-12-38(36)86(72,73)74;;;;;;/h3-12,25-28,61-62H,1-2,15-24H2,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,49,51,53,55,57)(H2,50,52,54,56,58);;;;;;/q;6*+1/p-6/b4-3+;;;;;;

InChI Key

NDWYLGQAGDHURY-ZBVLQZEBSA-H

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCC#N)CCOCCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCC#N)CCOCCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCC#N)CCOCCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCC#N)CCOCCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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